molecular formula C16H20O3 B11755400 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

Cat. No.: B11755400
M. Wt: 260.33 g/mol
InChI Key: DKLNTYKCFSFDCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate typically involves the reaction of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .

Scientific Research Applications

5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can be compared with other similar compounds, such as:

The uniqueness of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate lies in its specific structural features and the presence of the pivalate group, which can enhance its stability and reactivity in certain chemical reactions .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-8-9-13-11(10-12)6-4-5-7-14(13)17/h8-10H,4-7H2,1-3H3

InChI Key

DKLNTYKCFSFDCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

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